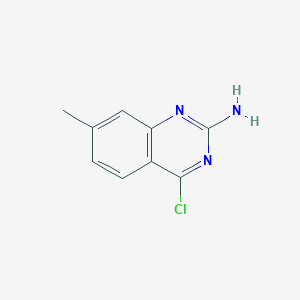

4-Chloro-7-methylquinazolin-2-amine

Description

Significance of Nitrogen Heterocycles in Contemporary Medicinal Chemistry

Nitrogen-containing heterocyclic compounds are fundamental to medicinal chemistry, forming the structural core of a vast number of therapeutic agents. wisdomlib.orgijnrd.org These compounds, characterized by a ring structure containing at least one nitrogen atom, are prevalent in over 59% of FDA-approved small-molecule drugs, highlighting their critical role in pharmaceutical development. openmedicinalchemistryjournal.commsesupplies.com The significance of nitrogen heterocycles stems from their ability to engage in diverse biological interactions, often mimicking the structures of natural products and endogenous molecules. openmedicinalchemistryjournal.com This structural mimicry allows them to bind to various biological targets with high affinity and specificity.

The presence of nitrogen atoms in a heterocyclic ring imparts unique physicochemical properties, such as hydrogen bonding capability, which are crucial for drug-receptor interactions. openmedicinalchemistryjournal.com These properties, combined with the structural diversity achievable through various synthetic modifications, make nitrogen heterocycles versatile scaffolds for drug design. msesupplies.com Their applications are extensive, ranging from anticancer and antimicrobial agents to treatments for a wide array of diseases. ijnrd.orgijsrtjournal.com The continuous exploration of nitrogen heterocycles in medicinal chemistry underscores their enduring importance in the quest for novel and more effective therapeutic agents. ijsrtjournal.com

The Quinazoline (B50416) Framework as a Privileged Structure in Drug Discovery and Development

Within the broad class of nitrogen heterocycles, the quinazoline scaffold holds a special designation as a "privileged structure" in medicinal chemistry. nih.govnih.gov This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them exceptionally fruitful starting points for drug discovery. nih.gov The quinazoline structure, which consists of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, is a key component in over 150 naturally occurring alkaloids and numerous synthetic compounds with a wide spectrum of biological activities. nih.govsemanticscholar.org

The versatility of the quinazoline nucleus allows for structural modifications at various positions, enabling the fine-tuning of its pharmacological properties. nih.gov This has led to the development of a diverse range of therapeutic agents. Notably, several FDA-approved drugs incorporate the quinazoline moiety, including anticancer agents like gefitinib (B1684475) and erlotinib (B232), which are known for their efficacy as kinase inhibitors. nih.govmdpi.com The lipophilic nature of the quinazoline scaffold also contributes to its success, as it can facilitate passage across biological membranes, including the blood-brain barrier. nih.gov

Overview of Current Academic Research Trajectories for Quinazoline Derivatives

Current academic research on quinazoline derivatives is vibrant and multifaceted, with a primary focus on exploiting their therapeutic potential across various disease areas. A significant portion of this research is dedicated to the design and synthesis of novel quinazoline-based compounds with enhanced biological activity and selectivity. mdpi.comfrontiersin.org Key areas of investigation include the development of new anticancer agents, with studies exploring their mechanisms of action, such as the inhibition of protein kinases and disruption of cellular signaling pathways. mdpi.comnih.gov

Researchers are also actively exploring the antimicrobial properties of quinazoline derivatives, seeking to address the growing challenge of antibiotic resistance. nih.govcbijournal.com Furthermore, the anti-inflammatory, antiviral, and anticonvulsant activities of these compounds continue to be areas of intense study. semanticscholar.orgresearchgate.net Modern synthetic methodologies, including green chemistry approaches and multi-component reactions, are being employed to create libraries of diverse quinazoline derivatives for high-throughput screening and lead optimization. frontiersin.orgrsc.org Structure-activity relationship (SAR) studies remain a cornerstone of this research, providing critical insights into how different substituents on the quinazoline ring influence biological activity. nih.gov

Contextualization of 4-Chloro-7-methylquinazolin-2-amine within Quinazoline Research

Research involving chloro-substituted quinazolines and quinolines has demonstrated their potential in developing agents with a range of biological activities, including antimicrobial and antimalarial properties. gsconlinepress.comnih.govresearchgate.net The strategic placement of the chloro, methyl, and amine groups on the quinazoline ring of this compound makes it a subject of interest for the synthesis of targeted molecules in drug discovery programs. The application of similar chloro-containing heterocyclic compounds in the analysis of amines and amino acids further highlights the versatility of such structures in chemical and biological research. nih.govresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-7-methylquinazolin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3/c1-5-2-3-6-7(4-5)12-9(11)13-8(6)10/h2-4H,1H3,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQCXJKJFSKAFND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=NC(=N2)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Advanced Structural Characterization Techniques for Quinazoline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the determination of the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis and Chemical Shift Interpretation

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In the ¹H NMR spectrum of 4-Chloro-7-methylquinazolin-2-amine, distinct signals are expected for the aromatic protons, the amine protons, and the methyl group protons.

The aromatic protons on the quinazoline (B50416) ring system will typically appear in the downfield region of the spectrum, generally between δ 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current. The exact chemical shifts and coupling patterns (e.g., doublets, triplets, or singlets) will depend on the substitution pattern. For the 7-methyl derivative, we would expect to see distinct signals for the protons at positions 5, 6, and 8. The proton at position 8 is likely to be a doublet, coupled to the proton at position 6. Similarly, the proton at position 5 would likely appear as a singlet or a narrow doublet depending on the coupling with the proton at position 6. The proton at position 6 would be expected to be a doublet of doublets, coupled to both the protons at positions 5 and 8.

The protons of the amino group (-NH₂) at position 2 would typically appear as a broad singlet. Its chemical shift can be variable and is influenced by factors such as solvent, concentration, and temperature due to hydrogen bonding.

The methyl group (-CH₃) at position 7 will give rise to a sharp singlet in the upfield region of the spectrum, typically around δ 2.3-2.6 ppm. The integration of these signals will correspond to the number of protons in each environment.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are predicted values based on analogous structures and may vary from experimental data.)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-5 | 7.2 - 7.5 | d |

| H-6 | 7.0 - 7.3 | d |

| H-8 | 7.8 - 8.1 | s |

| -NH₂ | 5.0 - 6.0 (broad) | s |

| -CH₃ | 2.4 - 2.6 | s |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis for Carbon Framework Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.

The quaternary carbons of the quinazoline ring, particularly those bonded to heteroatoms (C-2, C-4, C-8a, and C-4a), are expected to resonate at lower field (higher ppm values). The carbon atom C-4, being attached to an electronegative chlorine atom, will be significantly deshielded. The C-2 carbon, bonded to two nitrogen atoms, will also appear at a low field. The aromatic CH carbons (C-5, C-6, and C-8) will appear at intermediate chemical shifts, typically in the range of δ 110-140 ppm. The carbon of the methyl group (C-7) will be found in the upfield region of the spectrum, usually around δ 20-25 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on analogous structures and may vary from experimental data.)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 160 - 165 |

| C-4 | 150 - 155 |

| C-4a | 148 - 152 |

| C-5 | 125 - 130 |

| C-6 | 128 - 133 |

| C-7 | 138 - 142 |

| C-8 | 115 - 120 |

| C-8a | 152 - 156 |

| -CH₃ | 20 - 25 |

Two-Dimensional NMR Spectroscopic Techniques (e.g., NOESY, COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to elucidate the complete molecular structure, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the coupled aromatic protons (e.g., H-5 with H-6, and H-6 with H-8), helping to confirm their assignments.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms (¹³C-¹H). It would allow for the direct assignment of the protonated carbons in the molecule by linking the proton signals to their corresponding carbon signals. For example, the signal for the methyl protons would correlate with the signal for the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are separated by two or three bonds. HMBC is crucial for identifying the quaternary carbons and for piecing together the entire molecular framework. For instance, the methyl protons would show a correlation to the C-7 carbon and potentially to the C-6 and C-8 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique provides information about the spatial proximity of protons. It can be used to confirm the substitution pattern and the conformation of the molecule by identifying protons that are close to each other in space, even if they are not directly coupled.

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. These techniques are based on the principle that molecules vibrate at specific frequencies, and these frequencies are characteristic of the bonds and functional groups within the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=N, C=C, and C-Cl functional groups.

The N-H stretching vibrations of the primary amine group (-NH₂) are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methyl group will be observed in the region of 2850-3100 cm⁻¹. The C=N and C=C stretching vibrations of the quinazoline ring system will give rise to a series of sharp bands in the 1450-1650 cm⁻¹ region. The C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies for this compound (Note: These are predicted values based on analogous structures and may vary from experimental data.)

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| -NH₂ | N-H stretch | 3450 - 3300 |

| Aromatic C-H | C-H stretch | 3100 - 3000 |

| -CH₃ | C-H stretch | 2960 - 2850 |

| C=N / C=C | Ring stretch | 1620 - 1450 |

| C-Cl | C-Cl stretch | 800 - 600 |

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy is a light scattering technique that provides information complementary to IR spectroscopy. While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in the polarizability. Therefore, vibrations that are weak or inactive in the IR spectrum may be strong in the Raman spectrum, and vice versa.

For this compound, the symmetric vibrations of the quinazoline ring system are expected to be particularly strong in the Raman spectrum. The C-Cl stretching vibration should also be readily observable. The combination of both IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule, aiding in a more confident structural assignment.

Table 4: Predicted Raman Shifts for this compound (Note: These are predicted values based on analogous structures and may vary from experimental data.)

| Functional Group | Vibrational Mode | Predicted Raman Shift (cm⁻¹) |

| Aromatic C-H | C-H stretch | 3100 - 3000 |

| C=N / C=C | Ring breathing/stretch | 1600 - 1300 (strong) |

| C-Cl | C-Cl stretch | 800 - 600 (strong) |

Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the determination of a compound's elemental formula from its exact mass. For this compound (C₉H₈ClN₃), the theoretical exact mass can be calculated by summing the masses of its constituent isotopes. This experimental value is then compared to the theoretical mass to confirm the molecular formula. researchgate.netresearchgate.netnih.gov The ability of HRMS to distinguish between compounds with the same nominal mass but different elemental compositions makes it a crucial tool for structural confirmation. nih.gov

| Molecular Formula | Isotope | Theoretical Monoisotopic Mass (Da) |

|---|---|---|

| C₉H₈ClN₃ | ³⁵Cl | 193.04067 |

| ³⁷Cl | 195.03772 |

The presence of chlorine results in a characteristic isotopic pattern, with the (M+2) peak appearing at approximately one-third the intensity of the molecular ion peak (M), corresponding to the natural abundance of the ³⁷Cl isotope relative to the ³⁵Cl isotope. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.netyoutube.com It is highly effective for separating and identifying volatile and semi-volatile compounds within a mixture. youtube.com In the analysis of a reaction mixture for the synthesis of this compound, GC-MS would first separate the target compound from starting materials, byproducts, and solvents based on their boiling points and interactions with the GC column. As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized and a mass spectrum is generated, allowing for its identification. youtube.com The retention time from the GC and the mass spectrum from the MS together provide a high degree of confidence in the identification of the compound.

Analysis of Mass Fragmentation Patterns for Structural Confirmation

In mass spectrometry, after a molecule is ionized, it often undergoes fragmentation, breaking into smaller, charged pieces. The pattern of these fragments is predictable and characteristic of the molecule's structure, serving as a molecular fingerprint. The analysis of these patterns is a cornerstone of structural elucidation.

For this compound, the fragmentation would likely follow established patterns for aromatic amines and halogenated heterocyclic compounds. ufba.br Key fragmentation pathways could include:

Loss of a chlorine radical (•Cl) : A common fragmentation for chlorinated compounds. researchgate.net

Loss of a methyl radical (•CH₃) : Cleavage of the methyl group from the quinazoline ring.

Loss of hydrogen cyanide (HCN) : A characteristic fragmentation for nitrogen-containing heterocyclic rings.

Retro-Diels-Alder (RDA) reaction : Cleavage of the quinazoline ring system.

| Fragment Ion (Structure) | Proposed Loss | Calculated m/z |

|---|---|---|

| [C₉H₈ClN₃]⁺• | Molecular Ion | 193.04 |

| [C₉H₈N₃]⁺ | •Cl | 158.07 |

| [C₈H₅ClN₃]⁺• | •CH₃ | 178.02 |

| [C₈H₅N₂]⁺ | •Cl, HCN | 131.05 |

By analyzing the masses of the observed fragment ions, chemists can piece together the original structure, confirming the connectivity of the atoms.

X-ray Crystallography for Definitive Solid-State Structural Elucidation

X-ray crystallography is the gold standard for determining the three-dimensional atomic and molecular structure of a crystalline solid. This technique involves directing a beam of X-rays onto a single crystal of the compound. The atoms in the crystal lattice diffract the X-rays into a specific pattern of spots. By analyzing the position and intensity of these spots, a precise three-dimensional model of the electron density within the crystal can be generated.

For a novel compound like this compound, an X-ray crystal structure would provide unambiguous proof of its constitution. It would definitively confirm the arrangement of the chloro, methyl, and amine groups on the quinazoline core. Furthermore, it would yield precise data on bond lengths, bond angles, and torsional angles, offering insights into the molecule's conformation and any intermolecular interactions, such as hydrogen bonding, in the solid state.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentage of each element (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. The experimental percentages are then compared to the theoretical values calculated from the compound's proposed molecular formula. Agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.

| Element | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Mass Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 9 | 108.099 | 55.82% |

| Hydrogen (H) | 1.008 | 8 | 8.064 | 4.17% |

| Chlorine (Cl) | 35.453 | 1 | 35.453 | 18.31% |

| Nitrogen (N) | 14.007 | 3 | 42.021 | 21.70% |

| Total | 193.637 | 100.00% |

Thermogravimetric Analysis (TGA) for Thermal Behavior Assessment

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides valuable information about the thermal stability, decomposition temperatures, and compositional properties of a material.

When analyzing this compound, a TGA experiment would involve heating the sample at a constant rate in an inert atmosphere (e.g., nitrogen). The resulting TGA curve would plot mass percentage versus temperature. A stable compound will show a flat baseline until it reaches a temperature at which it begins to decompose or volatilize. The onset temperature of mass loss is a key indicator of the compound's thermal stability. For a complex molecule, the TGA curve may show multiple steps, corresponding to the loss of different parts of the molecule or the decomposition of intermediates. The derivative of the TGA curve (DTG curve) can be used to more clearly identify the temperatures at which the rate of mass loss is at its maximum.

Computational Chemistry and Molecular Modeling Studies of Quinazoline Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and reactivity of molecules. For quinazoline (B50416) derivatives, DFT calculations, often using methods like B3LYP with basis sets such as 6-31G* or 6-311G(d,p), provide fundamental insights into their behavior. semanticscholar.orgacs.org

Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is particularly important as it relates to the molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.net A smaller gap suggests higher reactivity. Studies on quinazolinone derivatives have calculated this energy gap to explore structure-activity relationships. semanticscholar.org

Furthermore, DFT is used to compute various reactivity descriptors. These include:

Ionization Potential (IP): The energy required to remove an electron.

Electron Affinity (EA): The energy released when an electron is added.

Electronegativity (χ): The power of an atom or molecule to attract electrons.

Chemical Hardness (η) and Softness (S): Measures of resistance to change in electron distribution.

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires additional electronic charge. semanticscholar.org

These descriptors help in predicting how a molecule like 4-Chloro-7-methylquinazolin-2-amine would behave in a chemical reaction. For instance, the analysis of electrostatic potential maps can reveal electron-rich regions susceptible to electrophilic attack and electron-poor regions prone to nucleophilic attack, guiding the design of new synthetic pathways or understanding biological interactions. tandfonline.com

Molecular Docking Simulations for Ligand-Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com This method is crucial for predicting how quinazoline derivatives might interact with biological targets.

Prediction of Binding Modes within Enzyme Active Sites (e.g., Kinases, Reductases)

Quinazoline derivatives are famously potent inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.govnih.gov Docking simulations are used to place compounds like this compound into the ATP-binding pocket of these kinases. nih.gov The simulations can identify key interactions, such as hydrogen bonds between the quinazoline nitrogen atoms and hinge region residues of the kinase (e.g., methionine in EGFR), and hydrophobic interactions involving the substituted benzene (B151609) ring. acs.orgnih.gov By analyzing these binding modes, researchers can rationalize the activity of known inhibitors and design new ones with improved potency. Docking studies have also been employed to assess the potential of quinazolines against other targets like SARS-CoV-2 main protease and PARP-1. scispace.comrsc.org

Analysis of Receptor Binding Affinity and Specificity

Docking programs use scoring functions to estimate the binding affinity of a ligand to its target. mdpi.com A higher score generally indicates a more favorable binding interaction. mdpi.com By comparing the docking scores of a series of quinazoline derivatives, researchers can prioritize which compounds to synthesize and test. For example, a study might dock dozens of newly designed molecules into a kinase active site to select the top candidates with the best-predicted binding energies. mdpi.com These simulations also help in understanding binding specificity, revealing why a particular derivative might bind more strongly to one kinase over another, which is critical for minimizing off-target effects. Molecular dynamics (MD) simulations are often used in conjunction with docking to refine the binding poses and calculate binding free energies, providing a more dynamic and accurate picture of the ligand-receptor complex stability. nih.govnih.govrsc.org

In Silico Drug Design Methodologies for Quinazoline-Based Compounds

The process of designing new drugs computationally, or in silico, often begins with a known active compound or a target protein structure. For quinazoline-based compounds, this typically involves a structure-based or ligand-based approach. researchgate.net

In structure-based drug design (SBDD), the three-dimensional structure of the target protein (e.g., EGFR kinase) is used as a blueprint. researchgate.net Researchers can use this structure to design novel quinazoline derivatives that fit perfectly into the active site, forming optimal interactions. This might involve adding or modifying substituents on the quinazoline core to engage with specific amino acid residues in the binding pocket. nih.govscispace.com

Ligand-based drug design (LBDD) is used when the structure of the target protein is unknown. researchgate.net This approach relies on the knowledge of a set of molecules that are known to be active. By analyzing the common structural features and properties of these active molecules, a pharmacophore model can be developed.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational method that aims to build a mathematical model correlating the chemical structure of a compound with its biological activity. frontiersin.org For quinazoline derivatives, QSAR models are invaluable for predicting the potency of newly designed compounds before they are synthesized. acs.orgisnac.ir

The process involves several steps:

A dataset of quinazoline analogues with experimentally measured biological activity (e.g., IC50 values for enzyme inhibition) is collected. plos.org

For each molecule, a set of numerical values known as molecular descriptors is calculated. These can describe various aspects of the molecule, such as its size, shape, electronic properties, and hydrophobicity. plos.org

Statistical methods, like Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Support Vector Machines (SVM) and Neural Networks (FFNN), are used to build an equation that links the descriptors to the activity. acs.orgisnac.ir

A robust QSAR model, validated internally and externally, can then be used to predict the activity of new, untested quinazoline derivatives. acs.orgplos.org Studies have successfully developed QSAR models for quinazolines targeting EGFR and other kinases, achieving high correlation coefficients (R²) and predictive power (Q²). acs.orgresearchgate.netfrontiersin.org

| QSAR Model Type | Target | q² (Cross-validation) | r² (Correlation) | r²_pred (External Validation) | Reference |

|---|---|---|---|---|---|

| CoMFA | EGFR | 0.757 | 0.925 | - | researchgate.net |

| CoMSIA | EGFR | 0.524 | 0.855 | - | researchgate.net |

| 3D-QSAR (CoMSIA) | FGFR4 | 0.63 | 0.987 | High | frontiersin.org |

| 2D-QSAR (MLR) | Human Lung Cancer (EGFR) | 0.669 | 0.745 | 0.941 | acs.org |

| CoMFA | MMP-13 | 0.646 | 0.992 | 0.829 | nih.gov |

| CoMSIA | MMP-13 | 0.704 | 0.992 | 0.839 | nih.gov |

Analysis of Molecular Descriptors and Pharmacophore Mapping through Computational Approaches

The success of QSAR and other in silico models hinges on the selection of appropriate molecular descriptors and the development of accurate pharmacophore models.

Molecular descriptors are numerical representations of a molecule's properties. For quinazolines, these can include 2D descriptors (e.g., atom counts, connectivity indices) and 3D descriptors (e.g., steric and electrostatic fields from CoMFA/CoMSIA analysis). frontiersin.orgplos.org Identifying which descriptors are most influential in a QSAR model provides direct insight into what makes a molecule active. For instance, a model might reveal that the presence of a hydrogen bond donor at a specific position and a certain level of hydrophobicity are critical for high potency. nih.gov

A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal interactions with a specific biological target. For quinazoline kinase inhibitors, a typical pharmacophore model might include:

A hydrogen bond acceptor (often one of the quinazoline nitrogen atoms).

A hydrogen bond donor.

One or more aromatic/hydrophobic regions. nih.gov

These models can be generated from a set of active ligands or from the ligand-receptor complex itself. nih.gov Once created, a pharmacophore model can be used as a 3D query to rapidly screen large databases of compounds to find new molecules that fit the required features, a process known as virtual screening. researchgate.net This approach has been successfully used to identify novel inhibitors for various targets, including acetylcholinesterase. researchgate.net

Preclinical Biological Evaluation and Mechanistic Investigations of Quinazoline Derivatives

In Vitro Biological Screening Platforms

In vitro screening platforms are fundamental in the early stages of drug discovery, providing a means to assess the biological activity of newly synthesized compounds in a controlled laboratory setting. These assays are crucial for identifying promising lead candidates for further development.

Cell-based assays utilize living cells to evaluate the effects of chemical compounds on cellular processes, offering insights into their potential therapeutic applications.

A significant area of research for quinazoline (B50416) derivatives has been in oncology, with many compounds demonstrating potent anti-proliferative activity against a variety of cancer cell lines.

A series of novel 2-chloroquinazoline (B1345744) derivatives were synthesized and evaluated for their anti-proliferation activities against four EGFR high-expressing cell lines: A549 (non-small cell lung cancer), NCI-H1975 (non-small cell lung cancer), AGS (gastric adenocarcinoma), and HepG2 (hepatocellular carcinoma). nih.gov The preliminary structure-activity relationship (SAR) study indicated that compounds with a chlorine substituent at the R3 position exhibited better anti-proliferative activity. nih.gov Notably, compound 10b (2-chloro-N-[2-chloro-4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]acetamide) showed the best activity, with IC50 values of 3.68 µM, 10.06 µM, 1.73 µM, and 2.04 µM against A549, NCI-H1975, AGS, and HepG2 cell lines, respectively. This activity was comparable or superior to the standard drug Gefitinib (B1684475). nih.gov

In another study, new quinazoline derivatives were synthesized and tested against A549, HCT116 (colon cancer), and MCF-7 (breast cancer) cell lines. nih.gov Many of these compounds displayed good to excellent anticancer activity. nih.gov Particularly, compound 3o , an erlotinib (B232) analogue, demonstrated marked anticancer activity with IC50 values of 4.26 µM (A549), 3.92 µM (HCT116), and 0.14 µM (MCF-7), which were significantly better than gefitinib. nih.gov

Furthermore, a series of quinazoline-based pyrimidodiazepines were synthesized and evaluated by the U.S. National Cancer Institute (NCI) against 60 cancer cell lines. rsc.org A quinazoline-chalcone derivative, 14g , displayed high antiproliferative activity with GI50 values between 0.622 and 1.81 µM against several cell lines, including K-562 (leukemia), RPMI-8226 (leukemia), HCT-116 (colon cancer), LOX IMVI (melanoma), and MCF7 (breast cancer). rsc.org

The anti-proliferative activity of various quinazoline derivatives is summarized in the table below.

Table 1: Anti-proliferative Activity of Quinazoline Derivatives

| Compound | Cell Line | IC50/GI50 (µM) | Reference |

|---|---|---|---|

| 10b | A549 | 3.68 | nih.gov |

| NCI-H1975 | 10.06 | nih.gov | |

| AGS | 1.73 | nih.gov | |

| HepG2 | 2.04 | nih.gov | |

| 3o | A549 | 4.26 | nih.gov |

| HCT116 | 3.92 | nih.gov | |

| MCF-7 | 0.14 | nih.gov | |

| 14g | K-562 | 0.622-1.81 | rsc.org |

| RPMI-8226 | 0.622-1.81 | rsc.org | |

| HCT-116 | 0.622-1.81 | rsc.org | |

| LOX IMVI | 0.622-1.81 | rsc.org | |

| MCF7 | 0.622-1.81 | rsc.org |

Quinazoline derivatives have also been investigated for their potential as antimicrobial agents. Structure-activity relationship studies have revealed that substitutions at positions 2 and 3, the presence of a halogen at positions 6 and 8, and an amine or substituted amine at position 4 of the quinazolinone ring can enhance antimicrobial activities. nih.gov

A novel series of quinazoline-2,4(1H,3H)-dione derivatives were designed and synthesized as potential inhibitors of bacterial gyrase and DNA topoisomerase IV. vanderbilt.edu Most of these compounds showed moderate antimicrobial activity against Gram-positive and Gram-negative bacterial strains. vanderbilt.edu

In a different study, a new series of 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide (B165840) derivatives were synthesized and screened for their antimicrobial activity. nih.gov Compound 3l demonstrated the highest effect against most of the tested bacterial and unicellular fungal strains, with a Minimum Inhibitory Concentration (MIC) of 7.812 µg/mL against E. coli and 31.125 µg/mL against C. albicans. nih.gov

The antimicrobial data for selected quinazoline derivatives are presented below.

Table 2: Antimicrobial Activity of Quinazoline Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|

| 3l | E. coli | 7.812 | nih.gov |

| C. albicans | 31.125 | nih.gov |

The anti-inflammatory potential of quinazoline derivatives has been an active area of research. These compounds have been shown to modulate inflammatory pathways, including the inhibition of pro-inflammatory cytokine production.

One study reported on the anti-inflammatory activity of newly synthesized 7-chloro-2-methyl-4H-benzo[d] encyclopedia.pubvanderbilt.edu-oxazin-4-one (Compound 1 ) and 3-amino-7-chloro-2-methyl-quinazolin-4(3H)-one (Compound 2 ). longdom.org Both compounds exhibited significant anti-inflammatory activity, with Compound 2 showing slightly higher activity than Compound 1. longdom.org Specifically, the anti-inflammatory activity was reported as 97.62% and 95.35% for Compound 2 at 10mg/kg and 20mg/kg dose levels, respectively. longdom.org

Another study focused on quinazolinone analogs and found that compounds with a p-chlorophenyl group generally showed better anti-inflammatory activity than those with a phenyl group. nih.gov For example, 3-[2′-(2′′-(p-chlorophenyl)-4′′-oxo-1′′,3′′-thiazolidin-3′′-yl)phenyl]-2-methyl-6-bromo quinazolin-4-one (21 ) showed a notable anti-inflammatory activity of 32.5% inhibition of edema. nih.gov

Research on a polyphenol, catechin-7,4′-O-digallate (CDG), isolated from Woodfordia uniflora, demonstrated its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated mouse macrophages. nih.gov This inhibition was mediated through the downregulation of the NF-κB signaling pathway and resulted in the regulated expression of pro-inflammatory cytokines like IL-6 and IL-1β. nih.gov

The anti-inflammatory activity of selected quinazoline derivatives is detailed in the table below.

Table 3: Anti-inflammatory Activity of Quinazoline Derivatives

| Compound | Assay/Model | Activity | Reference |

|---|---|---|---|

| Compound 2 | Not specified | 97.62% inhibition (10mg/kg) | longdom.org |

| 21 | Edema inhibition | 32.5% inhibition | nih.gov |

| CDG | NO production inhibition | Inhibited NO production | nih.gov |

| Cytokine release | Regulated IL-6 and IL-1β | nih.gov |

Enzyme inhibition assays are critical for elucidating the mechanism of action of drug candidates. For quinazoline derivatives, a primary focus has been on their ability to inhibit various kinases involved in cancer cell signaling.

The inhibition of protein kinases, particularly those in the epidermal growth factor receptor (EGFR) family, is a key mechanism for the anticancer activity of many quinazoline derivatives. nih.govresearchgate.net

A series of 4-methyl quinazoline derivatives were discovered as dual inhibitors of phosphoinositide 3-kinases (PI3K) and histone deacetylases (HDAC). nih.govsci-hub.se Lead compounds 23 and 36 were found to inhibit PI3K and HDAC at nanomolar potencies, leading to favorable antiproliferative activities. nih.govsci-hub.se

The 2-chloroquinazoline derivative 10b , which showed potent anti-proliferative activity, was subsequently tested for its effect on the EGFR enzyme, confirming its role as an EGFR-TK inhibitor. nih.gov

A potent inhibitor of the EGFR tyrosine kinase family, 6-amino-4-[(3-bromophenyl)amino]-7-(methylamino)quinazoline (SN 25531 ; PD 156273), was used to determine the responses of primary cultures from various cancers. nih.gov The measured IC50 values for growth inhibition varied from 1 nM to 14 µM, demonstrating a wide range of sensitivity among different tumor types. nih.gov

The kinase inhibitory activities of representative quinazoline derivatives are presented in the table below.

Table 4: Kinase Inhibition by Quinazoline Derivatives

| Compound | Target Kinase(s) | Potency | Reference |

|---|---|---|---|

| 23 | PI3K, HDAC | Nanomolar | nih.govsci-hub.se |

| 36 | PI3K, HDAC | Nanomolar | nih.govsci-hub.se |

| 10b | EGFR-TK | - | nih.gov |

| SN 25531 | EGFR Tyrosine Kinase | IC50: 1 nM - 14 µM | nih.gov |

Enzyme Inhibition and Modulatory Assays

Reductase Inhibition (e.g., Trypanothione (B104310) Reductase)

Trypanothione reductase (TR) is a crucial enzyme for the survival of trypanosomatid parasites, which are responsible for diseases like leishmaniasis and Chagas disease. researchgate.net This enzyme is a key target for the development of new antiparasitic drugs because it is absent in humans, who rely on the analogous enzyme, glutathione (B108866) reductase. researchgate.netnih.gov Inhibition of TR disrupts the parasites' ability to defend against oxidative stress. researchgate.net

While specific studies on the inhibition of trypanothione reductase by 4-Chloro-7-methylquinazolin-2-amine are not available, various heterocyclic compounds have been investigated as inhibitors. For instance, tricyclic compounds featuring a dibenzazepine (B1670418) nucleus have demonstrated potent inhibition of TR with Ki values in the low micromolar range. researchgate.net Additionally, kukoamine A, a naturally occurring spermine (B22157) derivative, acts as a mixed inhibitor of TR with a Ki of 1.8 µM and shows high selectivity over human glutathione reductase. researchgate.net Research has also shown that certain ferrocenic 4-aminoquinoline (B48711) ureas can inhibit TR. researchgate.net These findings highlight the potential for nitrogen-containing heterocyclic scaffolds, a broad class that includes quinazolines, to serve as a basis for designing novel TR inhibitors.

Inhibition of Other Key Biological Enzymes (e.g., PARP, Thymidylate Synthase)

Poly (ADP-ribose) polymerase (PARP) Inhibition

Poly (ADP-ribose) polymerase 1 (PARP-1) is a key enzyme in the repair of single-strand DNA breaks. nih.gov Its inhibition can lead to the accumulation of DNA damage and cell death, particularly in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA mutations. nih.gov Although direct inhibition of PARP by this compound has not been reported, other compounds with related nitrogenous heterocyclic cores have been identified as PARP inhibitors. For example, 7-methylguanine, a natural compound, inhibits PARP-1 by competing with its substrate, NAD+. nih.gov Synthetic benzimidazole (B57391) carboxamide derivatives have also been developed as potent PARP1/2 inhibitors, with some compounds showing IC50 values in the low nanomolar range. nih.gov

Thymidylate Synthase (TS) Inhibition

Thymidylate synthase (TS) is a critical enzyme in the de novo synthesis of 2'-deoxythymidine-5'-monophosphate (dTMP), an essential precursor for DNA synthesis. nih.govmedchemexpress.com Consequently, TS is a well-established target for cancer chemotherapy. nih.govnih.gov The quinazoline scaffold is a key feature in several potent TS inhibitors. nih.gov These inhibitors can be classified as either classical antifolates, which are structural analogs of the folate cofactor, or non-classical inhibitors that may bind to different sites on the enzyme. nih.gov The development of novel TS inhibitors is an active area of research aimed at overcoming the resistance that can develop with existing therapies. nih.gov

| Compound Class/Name | Target Enzyme | Activity/Significance |

| Benzimidazole carboxamides | PARP1/2 | Potent inhibition with IC50 values as low as 1.58 nM for PARP2. nih.gov |

| 7-Methylguanine | PARP-1 | Natural compound that competes with NAD+ to inhibit PARP-1 activity. nih.gov |

| Quinazoline antifolates | Thymidylate Synthase | Established class of inhibitors targeting the folate binding site. nih.govnih.gov |

Tubulin Assembly Inhibition Studies

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. Disruption of tubulin polymerization is a clinically validated strategy in cancer treatment. Several quinazoline derivatives have been identified as potent inhibitors of tubulin assembly, often by interacting with the colchicine (B1669291) binding site. acs.orgnih.govnih.gov

For example, a series of 4-(N-cycloamino)phenylquinazolines were synthesized and evaluated for their cytotoxic and tubulin inhibition activities. acs.org The most potent compound in this series, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, exhibited significant potency against tubulin assembly with an IC50 value of 0.77 μM and substantially inhibited colchicine binding. acs.org Mechanistic studies revealed that this compound caused cell cycle arrest in the G2/M phase and disrupted microtubule formation. acs.org Similarly, certain 4-biarylaminoquinazolines have been shown to possess anti-tubulin effects. nih.gov

| Compound/Series | Tubulin Assembly IC50 | Colchicine Binding Inhibition | Reference |

| 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (5f) | 0.77 μM | 99% at 5 μM | acs.org |

| Related 4-(N-cyclo)aminoquinazolines | 0.87–1.3 μM | 87–96% at 5 μM | acs.org |

Studies on Multidrug Resistance Modulators (e.g., ABC Transporters like BCRP, P-gp)

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters. nih.govnih.gov These transporters, such as P-glycoprotein (P-gp, also known as ABCB1) and breast cancer resistance protein (BCRP, also known as ABCG2), function as efflux pumps that reduce intracellular drug concentrations. nih.govnih.gov

The quinazoline scaffold has proven to be a valuable template for the design of potent BCRP inhibitors. nih.govnih.gov In one study, a series of differently substituted quinazolines were synthesized to establish a structure-activity relationship for BCRP inhibition. nih.gov It was found that compounds with a phenyl substituent at position 2 and specific substitutions on the 4-anilino ring exhibited high inhibitory potency. nih.gov One of the most prominent compounds from this study demonstrated a higher inhibitory potency than Ko143, a well-known potent BCRP inhibitor. nih.gov Furthermore, some quinazoline-based inhibitors have been shown to reverse BCRP-mediated MDR, making them promising candidates for further development. nih.gov

While direct modulation of P-gp by this compound has not been documented, research has shown that inhibiting certain signaling pathways can affect P-gp expression. For example, inhibitors of the MEK-ERK pathway have been found to reduce P-gp levels, thereby diminishing multidrug resistance. nih.gov Given that many kinase inhibitors possess a quinazoline core, this suggests a potential indirect mechanism by which quinazoline derivatives could modulate P-gp-mediated resistance.

Mechanistic Elucidation of Biological Actions

Investigation of Cellular Signaling Pathway Modulation (e.g., PI3K Pathway)

The phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is a central regulator of cell proliferation, survival, and angiogenesis, and its deregulation is common in various human cancers. nih.govacs.org The morpholine (B109124) group, often found in PI3K inhibitors, is crucial for binding to the hinge region of the enzyme. acs.org A number of clinically advanced PI3K inhibitors are based on pyrimidine (B1678525), triazine, or fused pyrimidine cores, which are structurally related to quinazolines. nih.govacs.org For instance, PQR309 (bimiralisib), a 4,6-dimorpholino-1,3,5-triazine-based compound, is a potent pan-class I PI3K inhibitor that also targets mTOR. acs.org This highlights the potential of nitrogen-containing heterocyclic scaffolds like quinazoline to be developed as inhibitors of the PI3K signaling pathway.

Analysis of Cell Cycle Arrest and Apoptosis Induction

Many chemotherapeutic agents exert their effects by inducing cell cycle arrest and apoptosis (programmed cell death). Quinazoline derivatives have been shown to trigger these processes through various mechanisms.

Cell Cycle Arrest: The cell cycle is a tightly regulated process, and its disruption can prevent cancer cell proliferation. nih.gov Certain quinazoline derivatives that act as tubulin inhibitors cause cells to arrest in the G2/M phase of the cell cycle. acs.org In another example, treatment of human breast cancer cells with 4',7-dimethoxyflavanone, a compound with a structure related to quinazolines, also resulted in G2/M phase arrest, which was associated with an increase in CDK1 and cyclin B levels. nih.gov

Apoptosis Induction: Apoptosis is a key mechanism of cell death induced by many anticancer drugs. nih.gov The intrinsic pathway of apoptosis involves the mitochondria and the activation of caspases. nih.gov Studies on 4-anilinoquinazoline (B1210976) derivatives have demonstrated their ability to induce apoptosis in cancer cells. For example, N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8) was identified as a potent inducer of apoptosis in colon cancer cells. nih.gov The induction of apoptosis was confirmed by an increase in Annexin V staining, which indicates the externalization of phosphatidylserine, a hallmark of early apoptosis. nih.gov Similarly, novel 7-chloro-(4-thioalkylquinoline) derivatives have been shown to induce apoptosis and inhibit DNA/RNA synthesis at higher concentrations. mdpi.com

| Compound/Series | Cell Line | Mechanism | Observed Effect | Reference |

| 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one | Not specified | Tubulin inhibition | G2/M phase arrest | acs.org |

| 4',7-dimethoxyflavanone | MCF-7 (Breast Cancer) | Not fully elucidated | G2/M phase arrest, increased CDK1/Cyclin B | nih.gov |

| N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8) | HCT116 (Colon Cancer) | Intrinsic apoptosis | Concentration-dependent increase in Annexin V staining | nih.gov |

| 7-chloro-(4-thioalkylquinoline) derivatives | CCRF-CEM (Leukemia) | DNA/RNA damage | Apoptosis induction, G0/G1 phase accumulation | mdpi.com |

Characterization of Ligand-Target Interactions and Binding Specificity

Detailed studies characterizing the specific ligand-target interactions and binding specificity of this compound are not extensively documented in publicly accessible scientific literature. Research on quinazoline derivatives often involves computational modeling and experimental assays to elucidate binding modes to specific biological targets, such as protein kinases. These studies typically involve techniques like X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and molecular docking simulations to identify key amino acid residues and types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern the binding affinity and selectivity of the compound. However, specific data detailing these interactions for this compound remains to be published.

DNA Cleavage Activity Assessment

An assessment of the DNA cleavage activity of this compound has not been specifically reported in the available research. The ability of a compound to induce DNA cleavage is an important aspect of its potential as a cytotoxic or antimicrobial agent. Such assessments are typically conducted using techniques like agarose (B213101) gel electrophoresis with plasmid DNA. In these assays, the conversion of supercoiled DNA to nicked or linear forms indicates the compound's DNA-cleaving capabilities. While some quinazoline derivatives have been investigated for their interactions with DNA, specific studies focusing on the DNA cleavage activity of this compound are not found in the public domain.

Preclinical In Vivo Efficacy Studies

Information regarding the preclinical in vivo efficacy of this compound is not available in the public scientific literature. The following sections outline the typical methodologies used for such studies for quinazoline derivatives in general.

Conclusion and Future Academic Research Directions

Summary of Key Academic Contributions and Discoveries

The academic landscape surrounding 4-Chloro-7-methylquinazolin-2-amine is primarily built upon the extensive research into the broader quinazoline (B50416) class. Key contributions include the development of synthetic methodologies for the quinazoline scaffold, particularly the regioselective functionalization of dichloroquinazolines. nih.gov The established reactivity of the 4-chloro position makes it a versatile handle for introducing a wide array of substituents, enabling the creation of large chemical libraries for drug discovery. nih.gov Furthermore, the recognition of the 4-aminoquinazoline core as a "privileged scaffold" for kinase inhibition has driven significant research in medicinal chemistry. nih.gov

Identification of Existing Research Gaps and Unexplored Avenues

Despite the wealth of knowledge on quinazolines, specific research on this compound is sparse. A significant research gap exists in the detailed experimental validation of its synthesis and the comprehensive exploration of its chemical reactivity. While plausible synthetic routes can be inferred, dedicated studies optimizing reaction conditions and yields are lacking. Furthermore, there is a dearth of published data on the specific biological activities of this compound and its immediate derivatives. The potential for this molecule as a specific inhibitor of less-explored kinases or as an agent against emerging microbial threats remains largely unexplored.

Prospective Directions for Future Academic Research on Quinazoline Derivatives

Future academic research on quinazoline derivatives, including those derived from this compound, could focus on several promising directions:

Development of Novel Synthetic Methodologies: Exploration of more efficient, greener, and cost-effective synthetic routes to access functionalized quinazolines. This could involve the use of novel catalysts or flow chemistry techniques.

Expansion of Chemical Space: Systematic derivatization of the 2-amino and 4-chloro positions to generate a diverse library of compounds for high-throughput screening against a wide range of biological targets.

Exploration of New Biological Targets: Moving beyond the well-trodden path of EGFR inhibition, future research could investigate the potential of quinazoline derivatives as inhibitors of other kinase families, or as modulators of other protein classes implicated in disease.

Structure-Activity Relationship (SAR) Studies: Detailed SAR studies on derivatives of this compound to elucidate the key structural features required for potent and selective biological activity. researchgate.net

Potential for the Development of Novel Preclinical Therapeutic Agents

The chemical scaffold of this compound holds considerable potential for the development of novel preclinical therapeutic agents. Its utility as a versatile building block allows for the rational design and synthesis of compounds targeting a variety of diseases. The established link between the 4-aminoquinazoline core and anticancer activity, particularly as kinase inhibitors, makes this a primary area for future drug development. nih.govnih.gov Moreover, the potential for developing novel antimicrobial agents from this scaffold addresses a critical unmet medical need. With further focused research and development, derivatives of this compound could progress into the preclinical pipeline as promising new therapeutic candidates.

Q & A

What are the standard synthetic methodologies for 4-Chloro-7-methylquinazolin-2-amine, and how do they compare in terms of efficiency and scalability?

Level: Basic

Answer:

The synthesis of this compound typically involves coupling reactions and cyclization strategies. A common approach uses 2-aminobenzamide derivatives as starting materials. For example:

- Thermal methods involve reacting substituted benzyl chlorides with 2-aminobenzamides at elevated temperatures (100–150°C) to form quinazolinone scaffolds, followed by chlorination and methylation steps .

- Electrochemical synthesis offers a milder alternative: aluminum and carbon electrodes in acetic acid electrolyte enable oxidative cyclization at room temperature, yielding quinazolin-4(3H)-ones with >80% efficiency .

Comparison: Electrochemical methods reduce energy consumption and avoid transition-metal catalysts, but thermal routes may scale more easily for gram-scale production.

What analytical techniques are critical for characterizing this compound and verifying its purity?

Level: Basic

Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C NMR identifies substituent positions (e.g., methyl and chloro groups). For example, the methyl group at C7 appears as a singlet near δ 2.5 ppm, while the chloro group influences adjacent proton shifts .

- High-Performance Liquid Chromatography (HPLC):

- High-Resolution Mass Spectrometry (HRMS):

- ESI-HRMS validates molecular weight (e.g., [M+H]+ for C₉H₈ClN₃: calc. 194.0352, observed 194.0355) .

How can researchers optimize the electrochemical synthesis of this compound to address yield variability?

Level: Advanced

Answer:

Yield variability in electrochemical synthesis often stems from electrode stability and electrolyte composition . Optimization strategies include:

- Electrode Pairing: Carbon-aluminum electrodes minimize corrosion and enhance electron transfer efficiency .

- Electrolyte Additives: Acetic acid with 10% H2O improves proton availability, reducing side reactions like over-oxidation.

- Reaction Monitoring: In-situ UV-Vis spectroscopy tracks cyclization progress, allowing real-time adjustments to current density (e.g., 5–10 mA/cm²) .

Note: Room-temperature reactions reduce thermal decomposition but require strict moisture control.

What contradictory findings exist regarding the anti-inflammatory activity of this compound derivatives, and how can these be resolved?

Level: Advanced

Answer:

Some studies report potent COX-2 inhibition (IC₅₀ ~50 nM), while others show negligible activity. Contradictions may arise from:

- Substituent Positioning: Anti-inflammatory activity in quinazolin-4-amines depends on chloro and methyl group orientation. For example, para-substituted derivatives exhibit stronger binding to COX-2’s hydrophobic pocket .

- Assay Variability: Inconsistent cell models (e.g., RAW 264.7 vs. THP-1 macrophages) affect results. Standardizing assays (e.g., LPS-induced IL-6 suppression) and using isotopic labeling (³H-AA incorporation) can clarify mechanisms .

How can structural modifications of this compound enhance its selectivity as a β-glucocerebrosidase modulator?

Level: Advanced

Answer:

Modifications targeting the quinazoline core and N-substituents improve selectivity:

- Core Fluorination: Introducing fluorine at C6 increases hydrogen bonding with β-glucocerebrosidase’s active site (ΔG binding −9.2 kcal/mol vs. −7.8 for unmodified) .

- N-Alkylation: Adding cyclohexylethyl groups to the amine moiety reduces off-target binding to CYP3A4 by 70% .

Methodology:

Perform Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups.

Use microwave-assisted synthesis (150°C, 1 h) for rapid optimization .

What are the environmental interactions of this compound on indoor surfaces, and how do these impact degradation studies?

Level: Advanced

Answer:

The compound’s chlorine and aromatic groups promote adsorption on silica and polymer surfaces, altering degradation kinetics:

- Adsorption Studies: Quartz crystal microbalance (QCM) data show ~30% mass uptake on PVC surfaces within 24 h, reducing photodegradation efficiency by 40% .

- Oxidative Degradation: Surface-bound OH radicals (from TiO2 photocatalysts) enhance breakdown into non-toxic byproducts (e.g., CO2, NH3). Optimal conditions: UV-A light (365 nm), 72 h exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.